![molecular formula C19H24O3 B1163881 16-Nor-15-oxodehydroabietic acid CAS No. 200813-31-6](/img/structure/B1163881.png)
16-Nor-15-oxodehydroabietic acid
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Description
Synthesis Analysis
The synthesis of 16-Nor-15-oxodehydroabietic acid derivatives involves multiple steps, including the transformation of methyl (+)-dehydroabietate into its hydroxy derivatives, indicating the absolute configuration of C-15 in natural 16-hydroxydehydroabietic acid as an S-configuration (Matsumoto, Imai, & Hayashi, 1988).
Molecular Structure Analysis
The molecular structure of 16-Nor-15-oxodehydroabietic acid and its derivatives is characterized by specific configurations and functional groups. The absolute configuration of C-15 in natural 16-hydroxydehydroabietic acid, as determined through synthesis, plays a crucial role in its molecular structure (Matsumoto, Imai, & Hayashi, 1988).
Chemical Reactions and Properties
16-Nor-15-oxodehydroabietic acid undergoes various chemical reactions, including transformations by microorganisms such as Fusarium fujikuroi, leading to metabolites with different functional groups and structural features (Fraga, González-Vallejo, Guillermo, & Amaro-Luis, 2013). The synthesis and structural characterization of ring B oxidized derivatives of dehydroabietic acid further elucidate the chemical properties and potential reactivity of this compound and its derivatives (Monteiro, Silvestre, Silva, Cavaleiro, Félix, & Drew, 2001).
Mechanism of Action
properties
IUPAC Name |
7-acetyl-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-12(20)13-5-7-15-14(11-13)6-8-16-18(15,2)9-4-10-19(16,3)17(21)22/h5,7,11,16H,4,6,8-10H2,1-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSNLFYUMKLEAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4aS,10aR)-7-acetyl-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |
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